
Norfloxacino
Descripción general
Descripción
Norfloxacina es un agente antibacteriano sintético de amplio espectro que pertenece a la clase de antibióticos fluoroquinolónicos. Se utiliza principalmente para tratar infecciones del tracto urinario, infecciones ginecológicas, inflamación de la glándula prostática, gonorrea e infecciones de la vejiga . Norfloxacina funciona inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, enzimas necesarias para la replicación, transcripción, reparación y recombinación del ADN bacteriano .
Mecanismo De Acción
La norfloxacina ejerce sus efectos antibacterianos inhibiendo las enzimas ADN girasa y topoisomerasa IV. Estas enzimas son cruciales para la replicación, transcripción, reparación y recombinación del ADN bacteriano. Al unirse a estas enzimas, la norfloxacina evita el desenrollamiento y la replicación del ADN bacteriano, lo que lleva a la muerte celular .
Compuestos similares:
Ciprofloxacina: Otro antibiótico fluoroquinolónico con un espectro de actividad más amplio en comparación con la norfloxacina.
Ofloxacina: Similar a la norfloxacina, pero con una vida media más larga y diferentes propiedades farmacocinéticas.
Enoxacina: Tiene un espectro antibacteriano similar, pero generalmente es menos activa que la ciprofloxacina.
Unicidad de la norfloxacina: La norfloxacina es única debido a su actividad específica contra las infecciones del tracto urinario y su acumulación en la orina, lo que la hace particularmente eficaz para tratar infecciones en el tracto urinario .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Norfloxacin exhibits significant antibacterial properties, particularly against:
- Gram-negative bacteria : Effective against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.
- Gram-positive bacteria : While less potent than against Gram-negative strains, it still shows activity against certain Gram-positive organisms.
Table 1: Comparative Antibacterial Efficacy of Norfloxacin
Pathogen | Efficacy (Cure Rate) | Comparison Antibiotic |
---|---|---|
E. coli | 67-100% | Co-trimoxazole |
Pseudomonas aeruginosa | Variable | Ciprofloxacin |
N. gonorrhoeae | Effective | Spectinomycin |
Clinical Applications
Norfloxacin is primarily utilized for treating:
- Urinary Tract Infections (UTIs) : Effective in both uncomplicated and complicated cases.
- Gonorrhea : Historically used but now with reduced efficacy due to resistance.
- Prostatitis : Demonstrated high cure rates in chronic bacterial prostatitis cases.
Case Study: Treatment of Complicated UTIs
In a review involving 285 patients with complicated UTIs treated with norfloxacin (400 mg twice daily), the bacteriologic cure rate ranged from 67% to 100%, with minimal adverse effects reported . The study highlighted that over 95% of pretreatment isolates were susceptible to norfloxacin.
Formulation Development
Recent studies have focused on enhancing the bioavailability and stability of norfloxacin through novel formulations:
- Extended-release tablets : Developed using hydrophilic polymers to improve patient compliance and reduce dosing frequency. Stability studies showed promising results, maintaining efficacy over six months under controlled conditions .
Table 2: Formulation Characteristics of Norfloxacin Extended-release Tablets
Formulation Type | Polymer Used | Stability (Months) | Release Mechanism |
---|---|---|---|
Hydrophilic Matrix System | Hydroxypropylmethylcellulose | 6 | Drug diffusion and polymer erosion |
Safety Profile and Adverse Reactions
Norfloxacin has been generally well tolerated in clinical use, with a low incidence of serious adverse effects. Common side effects include gastrointestinal disturbances and mild allergic reactions. Notably, severe hypersensitivity reactions such as Stevens-Johnson syndrome have been documented but are rare .
Table 3: Reported Adverse Effects of Norfloxacin
Adverse Effect | Incidence Rate | Severity |
---|---|---|
Nausea | 5-10% | Mild |
Dyspepsia | 3-5% | Mild |
Stevens-Johnson Syndrome | Rare (<1%) | Severe |
Resistance Patterns
Despite its effectiveness, the emergence of bacterial resistance is a growing concern. Studies indicate that while norfloxacin has a lower propensity for inducing resistance compared to other antibiotics, cases of resistant strains have been reported in recurrent infections .
Análisis Bioquímico
Biochemical Properties
Norfloxacin interacts with the DNA gyrase A subunit, a critical enzyme in bacteria . This interaction inhibits the supercoiling activity of the DNA gyrase, which is essential for bacterial DNA replication .
Cellular Effects
Norfloxacin has a significant impact on bacterial cells. It inhibits DNA gyrase, thereby preventing DNA replication and ultimately leading to cell death . Norfloxacin does not significantly affect eukaryotic cells as they do not contain DNA gyrase .
Molecular Mechanism
Norfloxacin exerts its effects at the molecular level by binding to the DNA gyrase A subunit . This binding inhibits the supercoiling activity of the DNA gyrase, preventing the unwinding of DNA that is necessary for replication .
Temporal Effects in Laboratory Settings
The effects of Norfloxacin are seen over time in laboratory settings. The frequency of spontaneous single-step mutation to high levels of resistance to Norfloxacin is over 300-fold lower than that to the older agent nalidixic acid . Serial passage on incremental concentrations of the drug is necessary to produce mutants highly resistant to Norfloxacin .
Metabolic Pathways
Norfloxacin is involved in the DNA replication pathway in bacteria, where it interacts with the DNA gyrase A subunit . This interaction inhibits the supercoiling activity of the DNA gyrase, preventing the unwinding of DNA that is necessary for replication .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La norfloxacina se puede sintetizar haciendo reaccionar 1-etil-6-fluoro-7-cloro-4-oxo-1,4-dihidroquinolina-3-carboxilato con piperazina. La reacción se lleva a cabo típicamente en condiciones suaves, y el producto se purifica mediante cristalización .
Métodos de producción industrial: La producción industrial de norfloxacina implica la reacción directa de 1-etil-6-fluoro-7-cloro-4-oxo-1,4-dihidroquinolina-3-carboxilato con piperazina o N-etil piperazina. Este método es ventajoso debido a sus cortos pasos de reacción, baja temperatura de reacción, alto rendimiento y reducción de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: La norfloxacina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La norfloxacina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la norfloxacina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones suaves a moderadas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios análogos de norfloxacina con propiedades antibacterianas modificadas .
Comparación Con Compuestos Similares
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity compared to norfloxacin.
Ofloxacin: Similar to norfloxacin but with a longer half-life and different pharmacokinetic properties.
Enoxacin: Has a similar antibacterial spectrum but is generally less active than ciprofloxacin.
Uniqueness of Norfloxacin: Norfloxacin is unique due to its specific activity against urinary tract infections and its accumulation in the urine, making it particularly effective for treating infections in the urinary tract .
Actividad Biológica
Norfloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This article explores the biological activity of norfloxacin, including its efficacy against various bacterial strains, mechanisms of action, and relevant clinical studies.
Norfloxacin functions by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. This mechanism is characteristic of fluoroquinolones, making them effective against a wide range of Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Numerous studies have evaluated the antibacterial activity of norfloxacin against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | < 1 |
Klebsiella spp. | < 1 |
Proteus mirabilis | < 1 |
Pseudomonas aeruginosa | 0.5 - 2 |
Staphylococcus saprophyticus | < 1 |
Enterococcus spp. | < 1 |
These findings indicate that norfloxacin is particularly effective against common uropathogens and other clinically relevant bacteria .
Efficacy in Urinary Tract Infections (UTIs)
A randomized controlled trial demonstrated that norfloxacin significantly outperformed cefadroxil in treating acute pyelonephritis. In this study, the bacteriological cure rate for norfloxacin was 98% compared to 65% for cefadroxil (p < 0.0001) . The study highlighted that norfloxacin's efficacy was especially pronounced in patients with complicating factors like diabetes mellitus.
Long-term Effects in Cirrhosis Patients
Another study investigated the long-term effects of norfloxacin in patients with advanced cirrhosis. Although it did not significantly reduce mortality after six months, it was associated with a lower incidence of Gram-negative bacterial infections . The cumulative incidence of death at six months was lower in the norfloxacin group compared to placebo, particularly among patients with low ascitic fluid protein concentrations.
Case Studies
Case Study: Travel-related Diarrhea
In a double-blind placebo-controlled trial involving travelers to endemic regions, norfloxacin was shown to be effective in treating traveler's diarrhea. By the end of treatment, a significantly higher number of patients treated with norfloxacin reported being cured compared to those receiving placebo (34 vs. 18) . The mean time to cure was also shorter in the norfloxacin group (3.2 days vs. 4.4 days).
Recent Developments and Derivatives
Recent research has focused on synthesizing derivatives of norfloxacin to enhance its antibacterial properties. For instance, a study synthesized N-4-substituted piperazinyl amino acid derivatives that exhibited increased antibacterial activity compared to the parent compound . Molecular modeling confirmed that these derivatives could establish additional interactions with target enzymes, potentially leading to improved therapeutic outcomes.
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037680 | |
Record name | Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L | |
Record name | Norfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norfloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity, Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV)., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Norfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norfloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light-yellow crystalline powder | |
CAS No. |
70458-96-7 | |
Record name | Norfloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfloxacin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | norfloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Norfloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0F8P22L1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norfloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-228 °C, 220-221 °C, 227 - 228 °C | |
Record name | Norfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Norfloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.